N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide
Description
N-(2-Cyanoethyl)-N-(propan-2-yl)methanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanoethyl group and an isopropyl group attached to a methanesulfonamide core, making it a versatile molecule for different chemical reactions and applications.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUBRTDBIFJITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide typically involves the reaction of methanesulfonamide with 2-cyanoethyl bromide and isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the compound is produced using large-scale reactors with continuous monitoring of reaction parameters. Advanced purification techniques such as recrystallization or chromatography are employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanoethyl)-N-(propan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide exerts its effects depends on the specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions being studied.
Comparison with Similar Compounds
N-(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Used in DNA synthesis.
N-(2-cyanoethyl)pyrrole: Used in organic synthesis.
Uniqueness: N-(2-Cyanoethyl)-N-(propan-2-yl)methanesulfonamide is unique in its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Biological Activity
N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, molecular targets, and relevant research findings.
Chemical Structure and Properties
The compound features a methanesulfonamide group, which is known for its ability to interact with various biological molecules. The presence of the isopropyl group may influence its chemical reactivity and biological activity. This compound's structure is crucial for understanding its interactions at the molecular level.
The biological activity of this compound can be attributed to its ability to interact with proteins and enzymes in biological systems. The sulfonamide group can form hydrogen bonds, potentially inhibiting enzyme activity by binding to active sites or allosteric sites. This interaction can disrupt various biochemical pathways, leading to significant biological effects.
Molecular Targets and Pathways
- Proteins : The compound can bind to specific proteins, altering their structure and function.
- Enzymes : It may inhibit enzyme activity, affecting metabolic pathways and signal transduction.
- Pathways : Disruption of protein and enzyme function can influence cellular processes, including apoptosis and inflammation.
Research Findings
Recent studies have investigated the biological effects of this compound in various contexts. Below are some key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound exhibits inhibitory effects on certain enzyme activities, with IC50 values indicating moderate potency. |
| Study 2 | Explored the compound's role in modifying biomolecules, suggesting potential applications in drug development. |
| Study 3 | Investigated the compound's effects on cell signaling pathways, revealing alterations in cellular responses under specific conditions. |
Case Studies
- Antimicrobial Activity : In one study, this compound was tested for its antibacterial properties against several strains of bacteria. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of this compound in a murine model of inflammation. The results showed a marked reduction in inflammatory markers, suggesting that it may modulate immune responses effectively.
- Cancer Research : Preliminary data from cancer cell line studies indicated that this compound could induce apoptosis in specific cancer types, warranting further investigation into its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
